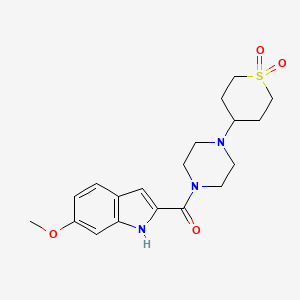

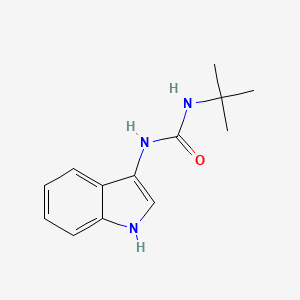

1-(tert-butyl)-3-(1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(tert-butyl)-3-(1H-indol-3-yl)urea” is a chemical compound with the empirical formula C13H15NO2 . It is also known as “tert-Butyl 1-indolecarboxylate”, “1-Indolecarboxylic acid tert-butyl ester”, “N-tert-Butoxycarbonylindole”, and "N-Butyloxycarbonylindole" .

Molecular Structure Analysis

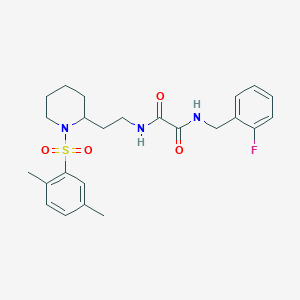

The molecular structure of “1-(tert-butyl)-3-(1H-indol-3-yl)urea” consists of a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 , attached to an indole ring via a urea linkage. The SMILES string for this compound is "CC©©OC(=O)n1ccc2ccccc12" .Chemical Reactions Analysis

This compound can act as a reactant in the preparation of various other compounds, including potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G (evaluated as GSK-3β inhibitors), and inhibitors of the Yersinia pestis salicylate adenylation domain YbtE .Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.26 . It has a refractive index of 1.543 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . The boiling point is 201 °C (lit.) .科学的研究の応用

Stereoselectivity in Electrophilic Substitution

The regioselectivity of the deprotonation of ergolinyl-urea derivatives, which are structurally related to "1-(tert-butyl)-3-(1H-indol-3-yl)urea," depends on the substituent at the indole nitrogen. These compounds demonstrate how reaction conditions and reagents influence the production of cis or trans fused products, providing insight into synthetic pathways for creating stereochemically complex molecules (Sauer, Schröter, & Künzer, 1988).

Molecular Recognition

p-tert-Butylcalix[5]arenes with a urea functionality exhibit remarkable efficiency as receptors for omega-amino acids and biogenic amines. These compounds showcase the ability to form multipoint molecular recognition, emphasizing their potential in sensing and binding specific biological molecules (Ballistreri et al., 2003).

Material Science and Molecular Devices

Cyclodextrin complexes of stilbene derivatives, featuring urea-linked structures, demonstrate the ability to undergo photoisomerization. These complexes can function as molecular devices, illustrating the role of urea derivatives in the development of smart materials with potential applications in molecular switches and data storage technologies (Lock et al., 2004).

Novel Synthetic Pathways

Research on urea derivatives also includes the development of new compounds and exploration of their synthesis pathways. For example, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from triazinones, with urea acting as a leaving group, highlights innovative approaches to creating novel molecules (Wellmar, 1998).

Safety and Hazards

特性

IUPAC Name |

1-tert-butyl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-13(2,3)16-12(17)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLZUWANDLUJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)

![1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one](/img/structure/B2675740.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)